N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chromene derivatives .
Scientific Research Applications
N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced disease symptoms or tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-(ethylmethylamino)acetamide: Known for its local anesthetic properties.
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide: Used as a reference standard in neurology research.
N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Studied for its interaction with the endocannabinoid system.
Uniqueness
N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-11-7-8-14-15(21)10-17(23-16(14)9-11)19(22)20-18-12(2)5-4-6-13(18)3/h4-10H,1-3H3,(H,20,22) |
InChI Key |
WOYIKVYVSAFVAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.